molecular formula C27H30N2OS B276751 2-(BUTYLSULFANYL)-3-(2-METHYLPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE

2-(BUTYLSULFANYL)-3-(2-METHYLPHENYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE

Cat. No.: B276751
M. Wt: 430.6 g/mol
InChI Key: HKWXKCBKHOOIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a quinazoline core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of an aromatic aldehyde with o-phenylenediamine to form a quinazoline intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated spiro compounds.

Scientific Research Applications

2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-butylsulfanyl-1H-benzoimidazole
  • Benzo[4,5]imidazo[1,2-a]pyridines
  • Benzo[4,5]imidazo[1,2-a]pyrimidines

Uniqueness

2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is unique due to its spiro structure and the presence of both quinazoline and butylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C27H30N2OS

Molecular Weight

430.6 g/mol

IUPAC Name

2-butylsulfanyl-3-(2-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1//'-cyclopentane]-4-one

InChI

InChI=1S/C27H30N2OS/c1-3-4-17-31-26-28-24-21-13-7-6-12-20(21)18-27(15-9-10-16-27)23(24)25(30)29(26)22-14-8-5-11-19(22)2/h5-8,11-14H,3-4,9-10,15-18H2,1-2H3

InChI Key

HKWXKCBKHOOIDF-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3C)C4(CCCC4)CC5=CC=CC=C52

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3C)C4(CCCC4)CC5=CC=CC=C52

Origin of Product

United States

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